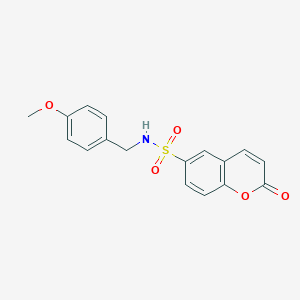
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including those related to N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, often involves the reaction of visnagin-9-sulphonyl esters with secondary amines, leading to substituted chromene sulfonates with potential α-blocking and antiarrhythmic properties (Amr et al., 2017). Additionally, azo-sulfa conjugated chromene moieties have been synthesized for antimicrobial assessment and as potential antitumor agents, highlighting the versatility of chromene-based sulfonamides in drug design (Okasha et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, closely related to this compound, has been extensively studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and computational methods. These studies provide insights into the optimized geometry, vibrational frequencies, and electronic properties, demonstrating the bioactive potential of these molecules (Shahid et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving p-methoxybenzyl ethers and sulfonamides have shown that these groups can be cleaved or transferred under certain conditions, offering a pathway for synthesizing or modifying compounds like this compound for specific applications (Hinklin & Kiessling, 2002).
Wissenschaftliche Forschungsanwendungen
Oxygen Transfer Reactions
A study on the oxidation of methoxy substituted benzyl phenyl sulfides by high valent oxoruthenium compounds shows the distinction between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This research contributes to understanding the oxidation mechanisms and the formation of various oxidation products, which could have implications in synthetic organic chemistry and the development of oxidation reagents or catalysts (Lai, Lepage, & Lee, 2002).
Antimicrobial and Antitumor Agents
Research into Azo-Sulfa conjugated chromene moieties involves the synthesis and characterization of novel sulfonamide compounds with a chromene azo motif. These compounds have shown promising antibacterial, antifungal, and cytotoxic activities against several cancer cell lines, highlighting their potential as drug candidates in combating drug-resistant pathogens and as antitumor agents (Okasha et al., 2019).
Protecting Group Removal
The study on p-methoxybenzyl ether cleavage by polymer-supported sulfonamides presents a method for the removal of protecting groups in synthetic organic chemistry. This process allows for high yields and minimal purification, facilitating the synthesis of complex organic molecules (Hinklin & Kiessling, 2002).
Sulfonamide Derivatives' Synthesis and Activity
The synthesis of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles have been explored for their antibacterial activity. This research contributes to the field of medicinal chemistry by providing insights into the design and synthesis of new sulfonamide derivatives with potential antibacterial properties (Mohamed, 2007).
Catalytic C–N Bond Cleavage
A study on the highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl-substituted tertiary sulfonamides presents a new methodology in organic synthesis, offering insights into reaction mechanisms and expanding the toolbox for selective bond cleavage reactions (Bhattacharya, Shukla, & Maji, 2021).
Wirkmechanismus
Target of Action
The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.
Result of Action
The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPOHLGKVMVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
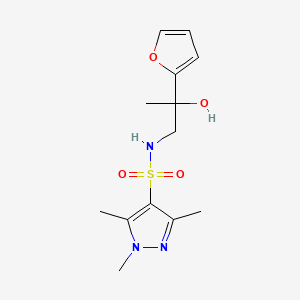
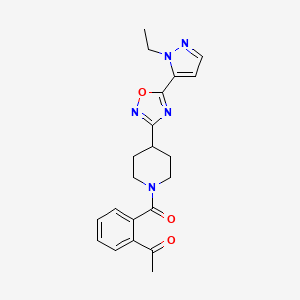

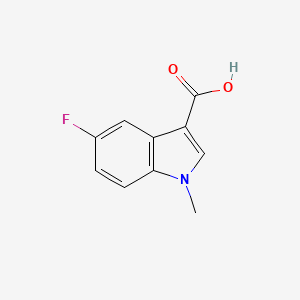
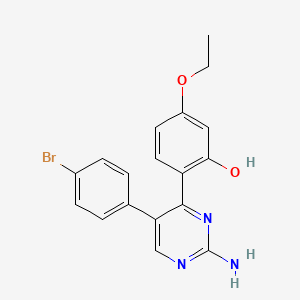
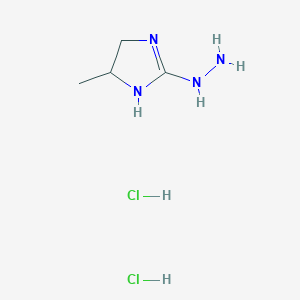
![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)


![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)
